1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpiperidine-3-carboxamide
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Overview
Description
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE is a complex organic compound featuring a pyrazole and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE typically involves multi-step organic reactions. The initial steps often include the preparation of the pyrazole and piperidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE: Similar structure but with a piperazine moiety instead of piperidine.
3(5)-SUBSTITUTED PYRAZOLES: These compounds share the pyrazole core and exhibit similar reactivity and applications.
Uniqueness
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~3~-METHYL-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H32N6O3S |
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Molecular Weight |
436.6 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H32N6O3S/c1-7-26-15(3)18(14(2)22-26)13-23(5)20(27)17-9-8-10-25(12-17)30(28,29)19-11-21-24(6)16(19)4/h11,17H,7-10,12-13H2,1-6H3 |
InChI Key |
LKXSOMWKMWZSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(C)C(=O)C2CCCN(C2)S(=O)(=O)C3=C(N(N=C3)C)C)C |
Origin of Product |
United States |
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